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molecular formula C13H17N3O3 B8559414 (4-Ethyl-piperazin-1-yl)-(3-nitro-phenyl)-methanone

(4-Ethyl-piperazin-1-yl)-(3-nitro-phenyl)-methanone

Cat. No. B8559414
M. Wt: 263.29 g/mol
InChI Key: NRAVTQRADONGPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022205B2

Procedure details

To a DMF solution (10 ml) of 3-nitro-benzoic acid (334 mg) and N-ethyldiisopropylamine (1 ml), HOBt (270 mg) and WSCI (575 mg) were added, followed by stirring at room temperature for 10 minutes. To this, 1-ethyl-piperazine (305 μl) was added, followed by stirring at room temperature for 22 hours. Brine (30 ml) was added, followed by extraction with ethyl acetate (30 ml×2), and the organic layer was dried over sodium sulfate. After the sodium sulfate was filtered off, the solvent was distilled off under reduced pressure, followed by purification by silica gel column chromatography (dichloromethane/methanol=100/1 to 20/1), to obtain the desired compound (365.3 mg, 69%).
Quantity
305 μL
Type
reactant
Reaction Step One
Name
Brine
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
334 mg
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
270 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
69%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7]([OH:9])=O)([O-:3])=[O:2].C(N(C(C)C)C(C)C)C.C1C=CC2N(O)N=NC=2C=1.[CH2:32]([N:34]1[CH2:39][CH2:38][NH:37][CH2:36][CH2:35]1)[CH3:33]>[Cl-].[Na+].O.CN(C=O)C>[CH2:32]([N:34]1[CH2:39][CH2:38][N:37]([C:7]([C:6]2[CH:10]=[CH:11][CH:12]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)=[O:9])[CH2:36][CH2:35]1)[CH3:33] |f:4.5.6|

Inputs

Step One
Name
Quantity
305 μL
Type
reactant
Smiles
C(C)N1CCNCC1
Step Two
Name
Brine
Quantity
30 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Step Three
Name
Quantity
334 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
270 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at room temperature for 22 hours
Duration
22 h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate (30 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
After the sodium sulfate was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
followed by purification by silica gel column chromatography (dichloromethane/methanol=100/1 to 20/1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)N1CCN(CC1)C(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 365.3 mg
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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